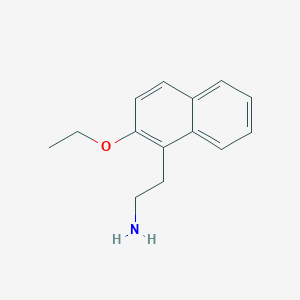
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Übersicht
Beschreibung
- Androstenediol-17β-acetat ist ein synthetisches anabol-androgenes Steroid und ein Androgenester.
- Genauer gesagt ist es der C17β-Acetatester von 5-Androstenediol (Androst-5-en-3β,17β-diol).
- Obwohl es synthetisiert wurde, wurde es nie vermarktet .
Herstellungsmethoden
- Die synthetische Route beinhaltet die Acetylierung von 5-Androstenediol an der 17β-Position.
- Industrielle Produktionsmethoden sind aufgrund der begrenzten Verwendung nicht gut dokumentiert.
Vorbereitungsmethoden
- The synthetic route involves acetylating 5-androstenediol at the 17β position.
- Industrial production methods are not well-documented due to its limited use.
Analyse Chemischer Reaktionen
Reaktionen: Androstenediol-17β-acetat kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Diese Reaktionen führen zu modifizierten Androstenediol-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung der Steroidchemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das Zellwachstum und die Zelldifferenzierung.
Industrie: Aufgrund der mangelnden kommerziellen Verfügbarkeit nicht weit verbreitet.
Wirkmechanismus
Molekulare Ziele: Androstenediol-17β-acetat interagiert wahrscheinlich mit Androgenrezeptoren.
Signalwege: Es kann die Genexpression, Zellsignalisierung und gewebespezifische Effekte beeinflussen.
Wirkmechanismus
Molecular Targets: Androstenediol 17β-acetate likely interacts with androgen receptors.
Pathways: It may influence gene expression, cell signaling, and tissue-specific effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Androstenedion (Androst-4-en-3,17-dion) ist eng verwandt.
Eindeutigkeit: Die Acetatestermodifikation unterscheidet es von anderen Androgenen.
Denken Sie daran, dass Androstenediol-17β-acetat weitgehend unerforscht ist und weitere Forschung erforderlich ist, um sein volles Potenzial aufzudecken. Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden
Eigenschaften
IUPAC Name |
4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGYNWSOHMVYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589234 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172089-14-4 | |
| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc protection in solid-phase peptide synthesis?
A1: Fmoc (9-fluorenylmethoxycarbonyl) is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its advantages include: * Orthogonality: Fmoc is removed under basic conditions [, , ], which are orthogonal to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups. This allows for the selective deprotection of different functional groups during synthesis.* Mild Deprotection: Fmoc removal can be achieved under relatively mild basic conditions, minimizing side reactions and racemization of sensitive amino acids. [, , ] * UV Detection: The Fmoc group absorbs UV light, allowing for easy monitoring of reactions and purification of intermediates.
Q2: Why is the synthesis of N-methyl-α-amino acids important in peptide research?
A2: N-methyl-α-amino acids are important building blocks for synthesizing peptides with enhanced properties compared to their non-methylated counterparts. These properties include:
- Conformationally Restricted: N-methylation introduces steric hindrance, restricting the peptide backbone's flexibility and potentially leading to more defined conformations. This is crucial for enhancing biological activity and selectivity. [, ]
- Protease Resistance: N-methylated peptides are often more resistant to degradation by proteases, making them attractive candidates for developing therapeutic peptides with improved stability and longer half-lives in vivo. [, ]
Q3: What innovative methods are described in these papers for synthesizing N-Fmoc-N-methyl-α-amino acids?
A3: The papers present two main approaches:
- Solid-Phase Synthesis: One paper describes a solid-phase approach using 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid of the amino acid. Diazomethane is then used to methylate the sulfonamide function. This method is highlighted for its efficiency and compatibility with various side chain protecting groups. [, ]
- Solution-Phase Synthesis: Another paper outlines a solution-phase method using N-nosyl-α-amino acids protected as phenacyl esters. Diazomethane is employed for methylation, and selective deprotection of either the carboxyl or both amino and carboxyl groups is achieved by adjusting the reagent's molar excess. This method emphasizes its simplicity and preservation of acid-sensitive protecting groups. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


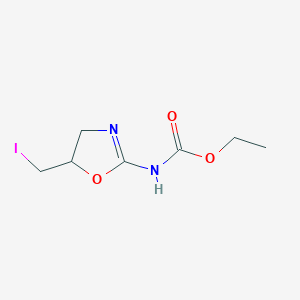
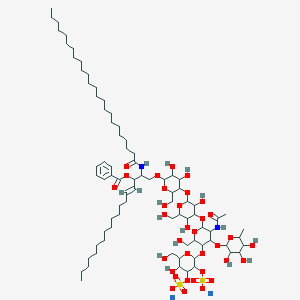
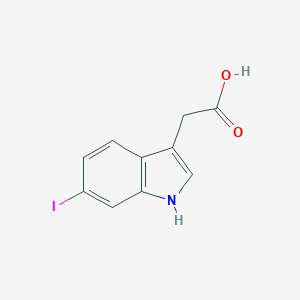


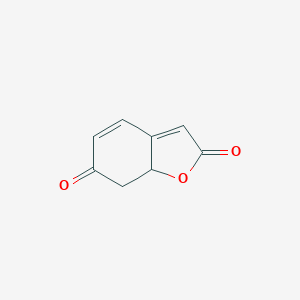
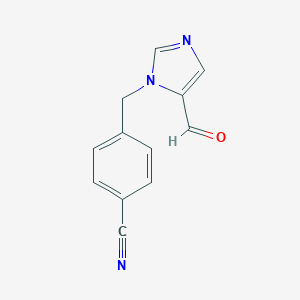
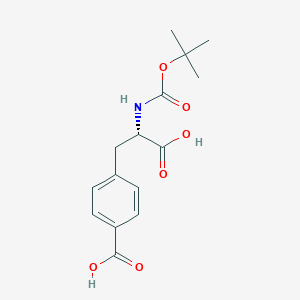
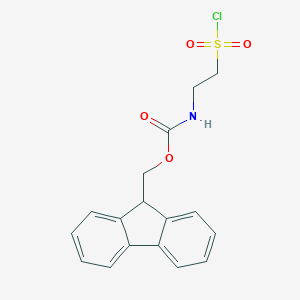
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

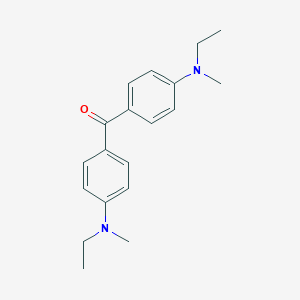
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
